![molecular formula C15H15N3O2S2 B2461042 N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1421442-86-5](/img/structure/B2461042.png)
N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Furan, thiophene, and thiadiazole are all heterocyclic compounds. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Thiadiazole is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of these types of compounds often involves the formation of the heterocyclic ring through a cyclization reaction. The specifics of the synthesis would depend on the exact structure of the desired compound .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a five-membered ring with varying numbers of carbon, oxygen, sulfur, and nitrogen atoms. The exact structure would depend on the specific compound .Chemical Reactions Analysis
These types of compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The specifics of the reactions would depend on the exact structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their exact structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Reactivity
The compound and its derivatives have been the subject of extensive research regarding their synthesis and chemical reactivity. For example, the reactions of related thiadiazole furan-2-carboxylic acid derivatives with bases like potassium tert-butylate and potassium carbonate in different solvents have been explored. These reactions lead to the formation of a range of products, including thioamides of furylacetic acid and hydrazides of 4-hydrazinocarbonylfur-2-ylacetic acid, showcasing the versatile reactivity of the thiadiazole ring under varying conditions (Remizov, Pevzner, & Petrov, 2019).
Biological Activities
Several studies have evaluated the biological activities of these compounds, focusing on their antimicrobial, antifungal, and anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole, 1,2,4-triazole, and oxadiazole moieties have shown good to moderate antimicrobial activity against various microorganisms. Some derivatives have been found to possess significant antiurease and antilipase activities, indicating their potential as therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Another study highlighted the synthesis and nematicidal activity of novel thiadiazole derivatives, showing promising results against Ditylenchus myceliophagus and Caenorhabditis elegans, suggesting their potential use in agriculture or as biopesticides (Reddy, Rao, Yakub, & Nagaraj, 2010).
Anticancer Activities
Compounds derived from or related to N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have also been explored for their anticancer activities. One study focused on the synthesis and evaluation of furan and thiophene analogues, showing significant cytotoxicity towards various cancer cell lines, including murine lymphocytic leukemia and human colon adenocarcinoma, highlighting the potential of these compounds in cancer therapy (Franchetti et al., 1995).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The therapeutic importance of synthetic thiophene, a component of the compound, has been extensively studied . Thiophene and its derivatives have been proven to be effective drugs in various disease scenarios . The interaction of the compound with its targets likely results in changes that contribute to these therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and its derivatives , it can be inferred that the compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic effects.
Result of Action
Given the wide range of therapeutic properties associated with thiophene and its derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to these effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-methyl-N-(2-thiophen-2-ylethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-11-14(22-17-16-11)15(19)18(9-12-5-7-20-10-12)6-4-13-3-2-8-21-13/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRROXPILRAPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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